molecular formula C18H15NO4 B2997338 Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 380875-34-3

Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No. B2997338
M. Wt: 309.321
InChI Key: OXBOATHGRASUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . The key steps contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, and reductive desulfurization of the resulting product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include a one-pot reaction and reductive desulfurization . These reactions are crucial in the formation of the benzofuran core .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-(4-aminostyryl) benzoate has been prepared and characterized, highlighting its potential as a precursor for the formation of Schiff base derivatives. The compound was analyzed using Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis), indicating significant carbon-carbon bond formation and the presence of methoxy resonance (Fatin Izwani Mohamad, N. Hassan, H. M. Yusoff, 2017).

Applications in Chemical Synthesis

The use of lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives demonstrates the utility of related compounds in producing highly stereoselective conjugate additions, showcasing their relevance in organic synthesis (S. Davies, D. R. Fenwick, O. Ichihara, 1997).

Radical Scavenging and Antioxidant Properties

Two novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates were synthesized and characterized for their antioxidant properties using various assays, including DPPH radical scavenging, ferrous ion chelating (FIC), and hydrogen peroxide radical scavenging assays. Compound with an amino substituent showed better scavenging effect than the standard drug, ascorbic acid, indicating potential biomedical applications (Li Yee Then et al., 2017).

Photopolymerization

A novel compound was proposed as a photoiniferter, demonstrating its efficiency in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate corresponding radicals, indicating its potential in materials science (Yohann Guillaneuf et al., 2010).

Hyperbranched Polyamide Synthesis

Investigations into the thermal polymerization of certain benzoates have led to the synthesis of hyperbranched aromatic polyamides, showing the versatility of such compounds in creating new polymeric materials with potential applications in various fields, including electronics and materials engineering (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Biological Activity Studies

While not directly related to Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, studies on related compounds, such as hexahydroquinoline derivatives containing a benzofuran moiety, have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines, demonstrating the potential of benzofuran derivatives in medicinal chemistry (Eman M. Mohi El-Deen et al., 2016).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-13-9-7-12(8-10-13)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOATHGRASUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.